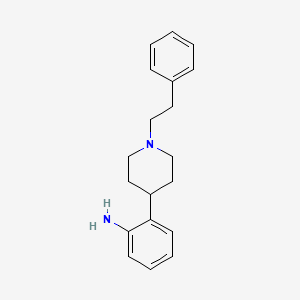

4-(2-Aminophenyl)-1-phenethylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Aminophenyl)-1-phenethylpiperidine is a useful research compound. Its molecular formula is C19H24N2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Analgesic Properties

4-(2-Aminophenyl)-1-phenethylpiperidine is investigated for its potential analgesic effects. Its structural similarity to opioid compounds suggests that it may interact with opioid receptors, which are crucial in pain modulation. Studies indicate that compounds with similar structures can exhibit varying degrees of agonistic activity at these receptors, potentially leading to pain relief without the severe side effects typically associated with traditional opioids .

Psychoactive Research

The compound is also studied as a precursor in the synthesis of novel psychoactive substances. Its derivatives may be evaluated for their psychoactive properties, contributing to the understanding of substance use and addiction mechanisms. The exploration of its analogs could lead to the development of safer alternatives to existing narcotics .

Synthetic Applications

Precursor in Synthesis

this compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo further chemical modifications makes it valuable in drug development processes. For instance, it can be transformed into other piperidine derivatives, which are often used in the synthesis of more complex molecules with therapeutic potential .

Case Study 1: Opioid Analogs

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of several piperidine-based compounds, including this compound. The findings suggested that modifications to the phenethyl side chain could enhance receptor binding affinity and selectivity, indicating a pathway for developing new analgesics with reduced side effects .

Case Study 2: Psychoactive Substance Assessment

Research conducted by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) assessed new psychoactive substances derived from piperidine frameworks. The assessment highlighted the need for comprehensive studies on their pharmacokinetics and toxicology, emphasizing the role of compounds like this compound in understanding the risks associated with new drugs .

Análisis De Reacciones Químicas

Reductive Amination of N-Phenethyl-4-piperidone (NPP)

The primary method involves reductive amination of NPP with aniline. Two distinct approaches are documented:

-

Borane Complex Method

-

Reagents : 5-ethyl-2-methylpyridine borane (PEMB), isopropanol, acetic acid, and HCl in methanol.

-

Conditions : Reaction proceeds in a 1–4 carbon alcohol (e.g., isopropanol) with acetic acid as an acid catalyst. Borane complexes catalyze the formation of the imine intermediate, which is then reduced to form 4-ANPP bis-HCl salt .

-

Yield : High purity and yield, particularly under commercial-scale conditions .

-

-

Sodium Triacetoxyborohydride (STAB) Method

-

Reagents : Sodium triacetoxyborohydride (STAB), dichloroethane, triethylamine, phenylacetaldehyde, and aniline.

-

Conditions : Mild, room-temperature reactions. The ketone group of NPP undergoes reductive amination with aniline, while the aldehyde group of phenylacetaldehyde is reductively alkylated to form NPP .

-

| Method | Key Reagents | Conditions | Advantages |

|---|---|---|---|

| Borane Complex | PEMB, acetic acid, HCl/methanol | Alcoholic solvent (e.g., isopropanol) | Commercial scalability, stability |

| STAB Method | STAB, dichloroethane, triethylamine | Room temperature | Avoids intermediate purification |

Acylation of 4-ANPP to Fentanyl

4-ANPP is acylated to produce fentanyl or acetylfentanyl. Common methods include:

-

Propionyl Chloride Reaction

-

Propionic Anhydride with DMAP

| Acylation Method | Reagents | Solvents | Key Features |

|---|---|---|---|

| Propionyl Chloride | Propionyl chloride, KOH/NaOH | CH₂Cl₂, THF | Direct acylation, avoids complex bases |

| Propionic Anhydride + DMAP | Propionic anhydride, DMAP | Toluene, CH₂Cl₂ | Enhanced catalysis, milder conditions |

Metabolic Transformations

4-ANPP is a primary metabolite of fentanyl, formed via amide hydrolysis . Key findings from metabolic studies include:

-

In Vitro Metabolism

-

In Vivo Relevance

| Metabolite | Formation Pathway | Key Observations |

|---|---|---|

| 4-ANPP | Amide hydrolysis | Most abundant fentanyl metabolite |

| β-hydroxy-4-ANPP | Hydroxylation | Secondary metabolite in human samples |

Structural and Regulatory Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 281.20 g/mol | |

| DEA Classification | Schedule II | |

| CAS Number | 21409-26-7 |

Key Research Findings

-

Synthetic Versatility : 4-ANPP serves as a precursor for diverse fentanyl analogs, including acetylfentanyl and methoxyacetylfentanyl .

-

Forensic Significance : Often detected as a contaminant in illicit fentanyl preparations due to incomplete purification .

-

Metabolic Implications : Its formation in human hepatocytes underscores its role in fentanyl’s pharmacokinetic profile .

Propiedades

Número CAS |

889942-31-8 |

|---|---|

Fórmula molecular |

C19H24N2 |

Peso molecular |

280.4 g/mol |

Nombre IUPAC |

2-[1-(2-phenylethyl)piperidin-4-yl]aniline |

InChI |

InChI=1S/C19H24N2/c20-19-9-5-4-8-18(19)17-11-14-21(15-12-17)13-10-16-6-2-1-3-7-16/h1-9,17H,10-15,20H2 |

Clave InChI |

BOQIXJJMWCIXRD-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1C2=CC=CC=C2N)CCC3=CC=CC=C3 |

SMILES canónico |

C1CN(CCC1C2=CC=CC=C2N)CCC3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.